Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a sulfinyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide typically involves the reaction of pyridine N-oxide with a sulfinylating agent in the presence of a catalyst. One common method includes the use of Grignard reagents to introduce the sulfinyl group, followed by oxidation to form the sulfinyl oxide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often facilitated by catalysts like palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Palladium or copper catalysts, often in the presence of ligands and under inert atmospheres.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: Lacks the sulfinyl and 4-methylphenyl groups, making it less complex and with different reactivity.
2-Methylpyridine: Similar pyridine ring structure but without the sulfinyl and 4-methylphenyl groups.
4-Methylsulfinylpyridine: Contains a sulfinyl group but lacks the 4-methylphenyl group.
Uniqueness
Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide is unique due to the presence of both the sulfinyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
60264-30-4 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)ethylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO2S/c1-11-6-8-13(9-7-11)12(2)18(17)14-5-3-4-10-15(14)16/h3-10,12H,1-2H3 |
InChI Key |
CLJYDTOMBBIAHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)S(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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